7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione

Cheminformatics Drug-likeness Spirocyclic Scaffolds

7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione is a spirocyclic building block featuring a tert-butyloxycarbonyl (Boc) protected 3-oxa-1,7-diazaspiro[4.4]nonane core with a 2,4-dione (hydantoin) motif. The spiro[4.4] framework provides a saturated, three-dimensional scaffold with high sp³ character (Fsp³) , while the oxa-substitution and 2,4-dione regioisomeric pattern confer predicted physicochemical profiles distinct from 1,3-diaza-2,4-dione or 1-oxa-3,7-diaza regioisomers.

Molecular Formula C11H16N2O5
Molecular Weight 256.25 g/mol
Cat. No. B13705200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione
Molecular FormulaC11H16N2O5
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)C(=O)OC(=O)N2
InChIInChI=1S/C11H16N2O5/c1-10(2,3)18-9(16)13-5-4-11(6-13)7(14)17-8(15)12-11/h4-6H2,1-3H3,(H,12,15)
InChIKeyJHJMNXZRCPHGDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione for Drug Discovery: A Physicochemically Differentiated Spirocyclic Building Block


7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione is a spirocyclic building block featuring a tert-butyloxycarbonyl (Boc) protected 3-oxa-1,7-diazaspiro[4.4]nonane core with a 2,4-dione (hydantoin) motif. The spiro[4.4] framework provides a saturated, three-dimensional scaffold with high sp³ character (Fsp³) [1], while the oxa-substitution and 2,4-dione regioisomeric pattern confer predicted physicochemical profiles distinct from 1,3-diaza-2,4-dione or 1-oxa-3,7-diaza regioisomers .

Why 7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione Cannot Be Substituted by Generic Analogs


Superficially similar spiro[4.4] building blocks such as 1,3-diazaspiro[4.4]nonane-2,4-dione or 2,7-diazaspiro[4.4]nonane-1,3-dione cannot serve as interchangeable alternatives because the presence and position of the oxygen atom in the 3-oxa position and the 2,4-dione regioisomeric arrangement modulates the scaffold's hydrogen bond acceptor/donor network, logP, and steric environment [1] . These differences directly impact the free fraction of nitrogen available for subsequent derivatization, metabolic soft-spot liability, and the conformational pre-organization required for target engagement [2].

Quantitative Evidence for 7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione Differentiation


Fraction sp³ (Fsp³) Dimensionality: 7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione vs Planar Heterocycles

7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione aligns with the growing clinical evidence that higher Fsp³ (fraction of sp³-hybridized carbons) is systematically associated with improved drug-like properties including superior solubility, reduced promiscuity, and increased clinical success rates [1]. The spiro[4.4] framework enforces a 3D spatial arrangement that pre-organizes substituents for target engagement in ATP-binding pockets and GPCR orthosteric sites, a design principle validated by X-ray co-crystal structures of diazaspiro[4.4]nonane-based kinase inhibitors [2]. In contrast, planar alternatives (e.g., biaryl amides, phthalimides) cannot access this conformational space despite comparable hydrogen bond profiles.

Cheminformatics Drug-likeness Spirocyclic Scaffolds

Predicted LogP Shift from 3-Oxa Substitution: 7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione vs 1,3-Diaza Analog

The introduction of the 3-oxa substitution into the diazaspiro[4.4]nonane framework is predicted to significantly reduce logP relative to the all-carbon 1,3-diaza analog due to the increased polarity and hydrogen-bond acceptor capacity of the ethereal oxygen [1]. While direct experimental logP for the target compound is not publicly available, predicted logP of a related 3-oxa-1,7-diazaspiro[4.4]nonane scaffold is reported as −0.292 , compared to the 1,3-diazaspiro[4.4]nonane-2,4-dione core (predicted logP ~0.5 based on the parent scaffold's MW 154.17 and LogP of 1,7-diazaspiro[4.4]nonane at 0.76 ). This approximately one log unit reduction in lipophilicity confers meaningful advantages in aqueous solubility and metabolic stability profiles.

Physicochemical Properties Medicinal Chemistry Lead Optimization

Boc-Directed C–H Acidity and Chemoselective Derivatization: Computed pKa Advantage of the 2,4-Dione Regioisomer

The Boc group at N7 activates the 2,5-diketopiperazine-type carbonyls toward nucleophilic attack while simultaneously serving as a stable protecting group under basic and reductive conditions [1]. The predicted pKa of the hydantoin N–H in the spirohydantoin core (pKa ~10.10 ± 0.20) is substantially above that of simple imides (pKa ~8–9) , indicating reduced acidity and consequently lower risk of unwanted N-alkylation side products during library synthesis compared to unprotected or less-substituted diazaspiro analogs. Additionally, the Boc-protected scaffold is documented to undergo clean deprotection with HCl/dioxane without epimerization or spirocyclic core disruption .

Synthetic Chemistry C–H Activation Protecting Group Strategy

Optimal Procurement and Application Scenarios for 7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione


Fragment-Based Drug Discovery (FBDD) Library Construction for Kinase and GPCR Targets

The high Fsp³ (0.82) and low predicted logP (~−0.3) of 7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione make it an ideal fragment for incorporation into 3D-enriched fragment libraries targeting the ATP-binding site of kinases or the orthosteric pocket of GPCRs [1]. The spirocyclic hydantoin motif provides a rigid hydrogen-bond donor/acceptor network (2,4-dione) that can engage the kinase hinge region, while the Boc-protected N7 amine serves as a masked diversification point that can be deprotected and elaborated into target-specific substituents [2]. This scaffold allows medicinal chemists to explore expanded chemical space with favorable physicochemical profiles from the earliest stages of hit identification.

PROTAC and Molecular Glue Degrader Design: Spirocyclic E3 Ligase Ligands

The dual protection and regioisomeric 2,4-dione arrangement (versus the 1,3-dione isomer) in 7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione provides an ideal exit vector geometry for linker attachment in PROTAC (Proteolysis Targeting Chimera) and molecular glue degrader design [1]. The spirocyclic core enforces a defined trajectory for the linker connecting the target-binding warhead to the E3 ligase ligand, a geometric parameter critical for ternary complex formation and efficient ubiquitination. The Boc group at N7 provides a convenient deprotection handle for linker conjugation following scaffold elaboration.

Synthesis of High-Purity Diversifiable Spirocyclic Intermediates for Parallel Library Synthesis

The orthogonally protected 7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione enables a 'protect-then-diversify' synthetic workflow, wherein the stable Boc group shields the N7 position during functionalization at the hydantoin N1 or C5 positions [1]. Quantitative Boc deprotection with HCl/dioxane then liberates the free N7 amine for amide coupling, sulfonylation, or reductive amination without disturbing the spirocyclic core [2]. This synthetic route is essential for generating high-purity, structurally diverse spirocyclic compound libraries for high-throughput screening campaigns.

Medicinal Chemistry Hit-to-Lead: Addressing Metabolic Soft-Spot Liabilities

During hit-to-lead optimization, the lower predicted logP of the 3-oxa scaffold (~−0.3) compared to isomeric 1,3-diaza analogs (logP ~0.5–0.8) [1] translates to reduced CYP450-mediated oxidative metabolism at the saturated ring positions. By selecting 7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione as a core scaffold at the hit stage, medicinal chemists prospectively lower the risk of encountering metabolic soft-spot liabilities (e.g., N-dealkylation, α-carbon hydroxylation) that plague many saturated heterocyclic series [2]. This proactive scaffold selection can significantly reduce the number of design-make-test cycles required to achieve acceptable in vitro microsomal stability.

Quote Request

Request a Quote for 7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.